Cas no 125590-77-4 (2'H-Androst-2-eno[3,2-c]pyrazole-4,16,17-triol,17-methyl-, (4b,5a,16b,17b)- (9CI))
125590-77-4 structure
Product Name:2'H-Androst-2-eno[3,2-c]pyrazole-4,16,17-triol,17-methyl-, (4b,5a,16b,17b)- (9CI)
Numero CAS:125590-77-4
MF:C21H32N2O3
MW:360.490386009216
CID:225233
PubChem ID:195440
Update Time:2025-04-19
2'H-Androst-2-eno[3,2-c]pyrazole-4,16,17-triol,17-methyl-, (4b,5a,16b,17b)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2'H-Androst-2-eno[3,2-c]pyrazole-4,16,17-triol,17-methyl-, (4b,5a,16b,17b)- (9CI)
- 4,16-dihydroxystanozolol
- (1R,2S,3aS,3bR,5aR,6R,10aR,10bS,12aS)-1,10a,12a-trimethyl-1,2,3,3a,3b,4,5,5a,6,7,10,10a,10b,11,12,12a-hexadecahydrocyclopenta[5,6]naphtho[1,2-f]indazole-1,2,6-triol
- 17α-Methyl-2'H-5α-androst-2-eno[3,2-c]pyrazole-4β,16β,17β-triol
- DTXSID50925178
- 1,10a,12a-Trimethyl-1,2,3,3a,3b,4,5,5a,6,8,10,10a,10b,11,12,12a-hexadecahydrocyclopenta[5,6]naphtho[1,2-f]indazole-1,2,6-triol
- (1S,2R,9R,10R,13R,14S,16S,17R,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-9,16,17-triol
- 125590-77-4
-
- Inchi: 1S/C21H32N2O3/c1-19-9-11-10-22-23-17(11)18(25)14(19)5-4-12-13(19)6-7-20(2)15(12)8-16(24)21(20,3)26/h10,12-16,18,24-26H,4-9H2,1-3H3,(H,22,23)/t12-,13+,14+,15+,16+,18-,19-,20+,21+/m1/s1
- Chiave InChI: BRYNGAICAJXOCY-HPRNJEQCSA-N
- Sorrisi: O[C@@]1(C)[C@H](C[C@H]2[C@@H]3CC[C@H]4[C@H](C5=C(C=NN5)C[C@]4(C)[C@H]3CC[C@@]21C)O)O
Proprietà calcolate
- Massa esatta: 360.241
- Massa monoisotopica: 360.241
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 26
- Conta legami ruotabili: 0
- Complessità: 602
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 9
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.2
- Superficie polare topologica: 89.4Ų
Proprietà sperimentali
- Densità: 1.265
- Punto di ebollizione: 556°C at 760 mmHg
- Punto di infiammabilità: 290°C
- Indice di rifrazione: 1.612
2'H-Androst-2-eno[3,2-c]pyrazole-4,16,17-triol,17-methyl-, (4b,5a,16b,17b)- (9CI) Letteratura correlata
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
125590-77-4 (2'H-Androst-2-eno[3,2-c]pyrazole-4,16,17-triol,17-methyl-, (4b,5a,16b,17b)- (9CI)) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti